4-(4-硝基苯基)-4-氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

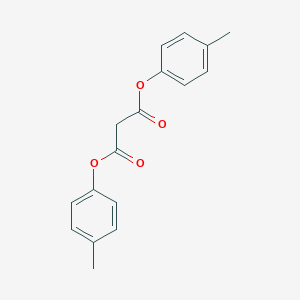

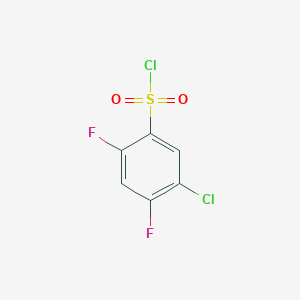

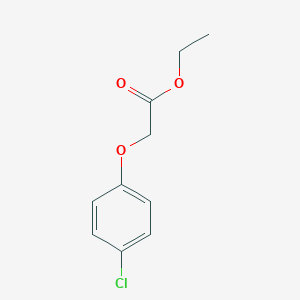

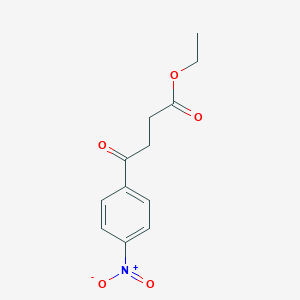

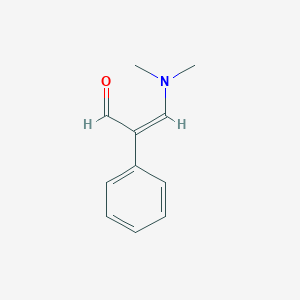

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate seems to be a complex organic compound. It likely contains a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

While specific synthesis methods for Ethyl 4-(4-nitrophenyl)-4-oxobutyrate were not found, similar compounds have been synthesized via various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学研究应用

抗癌剂合成

4-(4-硝基苯基)-4-氧代丁酸乙酯已用于合成多取代吡唑,显示出作为抗癌剂的潜力。该过程涉及 2-[硝基苯基腙]-3-氧代丁酸乙酯的溴化,以得到 4-溴衍生物,然后环化得到高产率的 4-羟基吡唑。已经研究了这些化合物的抗癌特性,证明了该化学物质在开发治疗剂中的作用 (F. S. Soliman 和 R. Shafik,1975 年)。

光存储材料

研究探索了与 4-(4-硝基苯基)-4-氧代丁酸乙酯相关的衍生物的共聚,用于可逆光存储应用。这些共聚物中偶氮基团和侧基之间的相互作用导致吸收最大值发生显着变化,并具有高光致双折射。这表明该化合物可用于开发具有光存储能力的材料 (X. Meng 等,1996 年)。

生物合成研究

在葡萄酒酿造学领域,4-氧代丁酸乙酯(一种相关化合物)已被用于研究膜雪利酒中 γ-取代-γ-丁内酯的生物合成。在特定条件下将该化合物添加到模拟雪利酒中,证实了各种产物形成的途径,展示了其在理解食品科学中生化途径中的作用 (G. Fagan 等,1981 年)。

抗菌剂合成

已经研究了 2-芳基腙-3-氧代丁酸乙酯的合成(一种涉及 4-(4-硝基苯基)-4-氧代丁酸乙酯的过程),以了解其抗菌特性。这些化合物已针对各种微生物菌株进行了测试,揭示了它们作为抗菌剂的潜力,并突出了该化合物在开发新抗菌剂中的应用 (S. G. Kucukguzel 等,1999 年)。

缓蚀

4-(4-硝基苯基)-4-氧代丁酸乙酯与用作低碳钢缓蚀剂的吡喃并吡唑衍生物的合成有关,在工业酸洗工艺中很有用。这些缓蚀剂表现出高效率,并为设计更有效的腐蚀防护策略提供了见解 (P. Dohare 等,2017 年)。

安全和危害

未来方向

作用机制

Target of Action

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate, also known as EPN, primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

EPN inhibits AChE by binding to a serine residue located at the active site of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at cholinergic synapses . The excess acetylcholine can then continuously stimulate the postsynaptic neuron, causing over-excitation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by EPN is the cholinergic pathway. By inhibiting AChE, EPN disrupts the normal functioning of this pathway, leading to an overstimulation of cholinergic neurons . This overstimulation can result in a variety of neurological symptoms, including muscle weakness, convulsions, and potentially paralysis .

Pharmacokinetics

EPN is rapidly absorbed from the gastrointestinal tract and distributed in all tissues . It is lipophilic in nature, allowing it to readily enter the nervous system . The majority of EPN is eliminated from the body within four days, primarily through urinary and fecal excretion . The half-life for the elimination of EPN from the body is approximately 16 hours .

Result of Action

The inhibition of AChE by EPN leads to an overstimulation of the nervous system. This overstimulation can result in a variety of symptoms, including muscle weakness, convulsions, and potentially paralysis . In severe cases, this overstimulation can lead to respiratory failure and death .

属性

IUPAC Name |

ethyl 4-(4-nitrophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-18-12(15)8-7-11(14)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQOHLGYAHDYBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573807 |

Source

|

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate | |

CAS RN |

15118-70-4 |

Source

|

| Record name | Ethyl 4-(4-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)